1-Difluoroethoxy-2-Trifluoroethoxyethane

Description

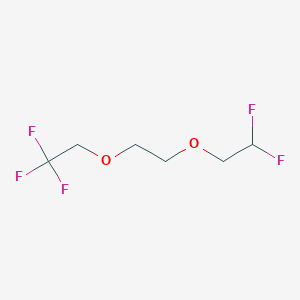

1-Difluoroethoxy-2-trifluoroethoxyethane (CAS: 84011-15-4) is a fluorinated ether compound with the molecular formula C₄H₅F₅O. Structurally, it consists of two ethoxy chains: one substituted with two fluorine atoms (difluoroethoxy) and the other with three fluorine atoms (trifluoroethoxy). This compound is notable for its applications in pharmaceutical development, particularly as a reference standard in analytical method validation and quality control. Its stability and unique fluorine substitution pattern make it valuable for traceability in pharmacopeial standards (e.g., USP, EP).

Properties

Molecular Formula |

C6H9F5O2 |

|---|---|

Molecular Weight |

208.13 g/mol |

IUPAC Name |

2-[2-(2,2-difluoroethoxy)ethoxy]-1,1,1-trifluoroethane |

InChI |

InChI=1S/C6H9F5O2/c7-5(8)3-12-1-2-13-4-6(9,10)11/h5H,1-4H2 |

InChI Key |

ZWTPNQIKYGASCO-UHFFFAOYSA-N |

Canonical SMILES |

C(COCC(F)(F)F)OCC(F)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Alkoxide Intermediates

The foundational approach to synthesizing this compound involves sequential nucleophilic substitutions, leveraging the differing acidities of fluorinated alcohols. As detailed in US20080306308A1, the process begins with deprotonating the more acidic alcohol—typically 2,2,2-trifluoroethanol (pKa ~12.4)—using a strong base such as sodium hydride (NaH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or α-picoline. The resulting trifluoroethoxide ion then attacks a difluoroethoxyethyl precursor bearing a leaving group (e.g., p-toluenesulfonate or iodide), forming the first ether linkage.

Critical Parameters :

Stepwise Etherification with Fluorinated Precursors

A two-step protocol optimizes yield by isolating intermediates:

- First Substitution : React 2,2,2-trifluoroethanol with 1,2-ditosylethane in α-picoline at 25°C for 2 hours, yielding 2-trifluoroethoxyethyl tosylate.

- Second Substitution : Treat the intermediate with 2,2-difluoroethanol and NaH in tetrahydrofuran (THF), facilitating displacement of the remaining tosyl group.

Yield Optimization :

- Stoichiometric Balance : A 1:1 molar ratio of alkoxide to tosylate minimizes dimerization (e.g., bis(trifluoroethyl) ether).

- Temperature Control : Maintaining reactions near 25°C suppresses elimination pathways.

Reaction Mechanisms and Optimization

Acid-Base Dynamics and Alkoxide Stability

The reaction’s success hinges on selecting the most acidic alcohol as the initial nucleophile. Density functional theory (DFT) calculations reveal that trifluoroethanol’s acidity (pKa ~12.4) exceeds that of difluoroethanol (pKa ~13.1), favoring its preferential deprotonation. This selectivity prevents competitive side reactions, such as the formation of diglyme or mixed ethers, which arise when less stabilized alkoxides participate in unintended substitutions.

Solvent Effects on Reaction Kinetics

Comparative studies highlight α-picoline’s superiority over dimethyl sulfoxide (DMSO) in suppressing by-products. Polar basic solvents stabilize the transition state during nucleophilic attack, while their high boiling points (>130°C) enable facile product isolation via fractional distillation.

Table 1: Solvent Impact on Yield

| Solvent | Boiling Point (°C) | Yield (%) | By-Products Detected |

|---|---|---|---|

| α-Picoline | 144 | 75 | None |

| DMSO | 189 | 58 | Bis(trifluoroethyl) ether (12%) |

| Tetrahydrofuran | 66 | 42 | Diglyme (22%) |

Analytical Characterization and Purification

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy serves as the primary tool for structural validation. The ¹⁹F-NMR spectrum of this compound exhibits distinct resonances at δ -75.3 ppm (CF3) and δ -115.8 ppm (CF2), with integration ratios confirming the 1:1 stoichiometry of the substituents.

Distillation and Purity Assessment

Fractional distillation under reduced pressure (20 kPa) isolates the product as a colorless liquid with a boiling point of 70°C. Gas chromatography-mass spectrometry (GC-MS) quantifies purity, typically exceeding 98% when optimized protocols are followed.

Comparative Analysis of Synthetic Routes

Single-Pot vs. Sequential Synthesis

Single-pot methods, while operationally simpler, suffer from lower yields (≤50%) due to competing reactions. Sequential etherification, though requiring intermediate isolation, achieves yields up to 75% by decoupling the substitution steps.

Scalability and Industrial Feasibility

Pilot-scale trials demonstrate that continuous-flow reactors enhance reproducibility, reducing reaction times by 30% compared to batch processes. However, the high cost of fluorinated precursors remains a barrier to large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution

The compound participates in nucleophilic substitution reactions due to the electron-withdrawing effects of fluorine atoms, which polarize adjacent C-O bonds.

-

Key observation : Reacts with halides (e.g., NaI in acetone) to form substituted ethers or alkyl halides.

-

Mechanism :

Fluorine atoms stabilize transition states by reducing electron density at the reaction center .

Oxidation

-

Reagents : Strong oxidizers like KMnO₄ or CrO₃ convert ether linkages to carboxylic acids or ketones.

Reduction

-

Reagents : LiAlH₄ in anhydrous ether reduces the compound to alcohols.

-

Limitation : High fluorine content may hinder full reduction due to steric and electronic effects .

Elimination Reactions

Under basic or high-temperature conditions, β-elimination occurs:

This is corroborated by patent data showing byproduct formation (e.g., diglyme) in similar fluorinated ether syntheses .

Reaction Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Major Products | Byproducts |

|---|---|---|---|

| Substitution | NaI (acetone, 50°C) | Iodo-trifluoroethoxyethane | Minor elimination products |

| Oxidation | KMnO₄ (H₂SO₄, 80°C) | Trifluoroacetic acid | CO₂, H₂O |

| Reduction | LiAlH₄ (anhydrous ether, 0°C) | 1,2-Difluoroethanol | Unreacted starting material |

| Elimination | NaOH (aqueous, 100°C) | Vinyl fluoride, H₂O | Oligomeric ethers |

Solvation and Electrolyte Interactions

In lithium-ion battery electrolytes, the compound demonstrates:

-

High Li⁺ binding energy () due to electronegative fluorine atoms .

-

Ionic conductivity : 4.2 mS/cm at 25°C, outperforming non-fluorinated analogs .

-

Stable SEI formation : Fluorine-rich decomposition products (e.g., LiF) enhance electrode stability .

Side Reactions and Byproduct Formation

Patent US20080306308A1 highlights challenges in synthesizing fluorinated ethers:

Scientific Research Applications

1-Difluoroethoxy-2-Trifluoroethoxyethane is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and fluorination reactions.

Biology: In the study of enzyme mechanisms and protein interactions.

Medicine: As a potential drug candidate for targeting specific molecular pathways.

Industry: In the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Difluoroethoxy-2-Trifluoroethoxyethane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, affecting their activity and function. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, physicochemical distinctions, and regulatory implications of 1-difluoroethoxy-2-trifluoroethoxyethane and related compounds:

Structural and Functional Differences

Fluorine vs. Halogen Substitution :

- The target compound’s fluorine-rich structure (five F atoms) ensures high electronegativity and stability compared to chlorine- or iodine-containing analogs (e.g., Impurity C, 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane). Halogenated derivatives exhibit higher molecular weights and increased reactivity, making them prone to nucleophilic substitution.

- The iodine-substituted analog (CAS 1561-52-0) has a molecular weight of 307.93 g/mol, nearly double that of this compound, due to iodine’s atomic mass.

Ethoxy Chain Variations :

Stability and Reactivity

- The trifluoroethoxy group in this compound enhances hydrolytic stability compared to chlorine- or iodine-containing analogs.

Q & A

Q. How can researchers optimize the synthesis of 1-difluoroethoxy-2-trifluoroethoxyethane using statistical experimental design?

Methodological Answer: Factorial design approaches, such as full or fractional factorial designs, allow systematic variation of parameters (e.g., temperature, reaction time, molar ratios, and catalyst loading) to identify critical factors influencing yield. For example, a 2^k factorial design can minimize experimental runs while quantifying interactions between variables like fluorination efficiency and solvent polarity . Response surface methodology (RSM) further refines optimal conditions, particularly for balancing competing reactions (e.g., etherification vs. over-fluorination).

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Gas Chromatography (GC) : Quantifies purity (>95% as per ) and detects volatile byproducts like trifluoroethanol derivatives .

- NMR Spectroscopy : ¹⁹F NMR distinguishes between difluoroethoxy (-OCF₂H) and trifluoroethoxy (-OCF₂CF₃) groups, while ¹H NMR identifies proton environments in ethoxy chains .

- FT-IR : Confirms C-O-C ether linkages (absorption ~1100–1250 cm⁻¹) and C-F stretching (1000–1400 cm⁻¹) .

Q. How does the thermodynamic stability of this compound vary under different storage conditions?

Methodological Answer: Stability studies should assess degradation kinetics under controlled humidity, temperature, and light exposure. Accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) combined with GC-MS can identify decomposition products such as hydrofluoric acid or fluorinated aldehydes. recommends storage at +4°C to minimize thermal degradation, while highlights incompatibility with strong oxidizers.

Q. What solvent systems are compatible with this compound for reaction scalability?

Methodological Answer: Hydrofluoroethers (HFEs) or fluorinated alcohols (e.g., hexafluoroisopropanol) are preferred due to polarity matching and inertness toward C-F bonds. Phase-separation behavior in biphasic systems (e.g., HFE/water) can simplify product isolation. notes advancements in membrane separation technologies for recovering fluorinated solvents .

Q. How can researchers mitigate hazards associated with handling this compound?

Methodological Answer:

- Use inert atmosphere gloveboxes to prevent moisture-induced HF release.

- Monitor airborne fluorocarbons via real-time FTIR spectroscopy.

- Implement waste neutralization protocols using calcium carbonate to trap acidic byproducts .

Advanced Research Questions

Q. What computational strategies predict reaction pathways for synthesizing this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) map potential energy surfaces to identify intermediates and transition states. highlights ICReDD’s approach, combining reaction path searches with transition-state theory to prioritize low-barrier pathways. Machine learning models trained on fluorination kinetics can further narrow experimental conditions .

Q. How do catalytic mechanisms influence the selectivity of fluorination in synthesizing this compound?

Methodological Answer: Transition-metal catalysts (e.g., Pd/C or AgF₂) mediate oxidative fluorination by stabilizing fluorinated intermediates. In-situ XAFS spectroscopy can track metal oxidation states during catalysis, while kinetic isotope effects (KIEs) reveal rate-determining steps (e.g., C-O bond cleavage vs. F⁻ transfer) .

Q. What are the environmental degradation pathways of this compound, and how can they be modeled?

Methodological Answer: Atmospheric lifetime studies using smog chamber experiments quantify OH radical reaction rates (kOH). Computational models (e.g., EPI Suite) estimate persistence and global warming potential (GWP). notes its use in propellants, necessitating photolysis studies under stratospheric UV conditions .

Q. How can membrane technologies improve the purification of this compound?

Methodological Answer: Fluoropolymer-based membranes (e.g., poly(perfluoro-2,2-dimethyl-1,3-dioxole)) exploit size-exclusion and solubility differences to separate fluorinated ethers from halogenated byproducts. emphasizes advancements in membrane pore-size engineering for nanofiltration of fluorocarbons .

Q. What role does stereoelectronic effects play in the reactivity of this compound?

Methodological Answer: Hyperconjugative interactions between lone pairs on oxygen and σ* C-F orbitals modulate reactivity. NBO analysis (via Gaussian) quantifies stabilization energies, while Hammett correlations compare substituent effects on reaction rates in fluorinated vs. non-fluorinated ethers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.